

(S)-Rolipram chemical properties and structure elucidation

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An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of **(S)-Rolipram**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Rolipram is the (S)-enantiomer of the pyrrolidinone derivative Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] By inhibiting PDE4, **(S)-Rolipram** prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. This activity confers upon it significant anti-inflammatory and neuroprotective properties, making it a subject of extensive research for potential therapeutic applications in neurodegenerative diseases, depression, and chronic inflammatory conditions.[1][3] This document provides a comprehensive overview of the chemical properties of **(S)-Rolipram** and the methodologies employed for its structure elucidation.

Chemical Properties

(S)-Rolipram is a white to off-white crystalline solid.[1][4][5] Its chemical identity and physical characteristics are summarized in the table below.



Property	Value	Reference
IUPAC Name	(4S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one	[6]
Synonyms	(S)-(+)-Rolipram, (+)-Rolipram	[1][6][7]
CAS Number	85416-73-5	[1][2][6]
Molecular Formula	C16H21NO3	[1][2][6]
Molecular Weight	275.34 g/mol	[6][7][8]
Melting Point	132 - 136 °C	[1][5][9]
Boiling Point	472.20 °C (Estimated)	[10]
рКа	16.02 ± 0.40 (Predicted)	[11]
Appearance	White to almost white powder/crystal	
Optical Rotation	[α]D20 = +29 to +34° (c=0.5 in Methanol)	

Solubility

The solubility of Rolipram is a critical factor for its formulation and experimental use. While sparingly soluble in aqueous solutions, it exhibits good solubility in various organic solvents. [12][13]

Solvent	Solubility	Reference
DMSO	~10 mg/mL; 100 mM	[2][12]
Ethanol	~5 mg/mL	[12]
Dimethylformamide (DMF)	~10 mg/mL	[12]
Water	Insoluble / Sparingly soluble	[12][14]
DMF:PBS (pH 7.2) 1:9	~0.5 mg/mL	[12]

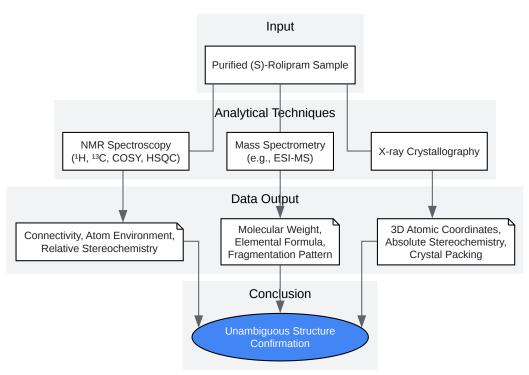


For aqueous buffers, it is recommended to first dissolve the compound in DMF or DMSO and then dilute with the aqueous solution of choice.[12][13]

Structure Elucidation

The definitive structure of **(S)-Rolipram** has been established through a combination of spectroscopic and crystallographic techniques. These methods provide complementary information, leading to an unambiguous assignment of its constitution, configuration, and conformation.

General Workflow for Structure Elucidation



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Workflow for NMR-based structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution.[15] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are used to piece together the molecular framework.

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of high-purity (>95%) (S)-Rolipram.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
 - Ensure the solution is homogeneous. A brief period of vortexing or sonication may be applied if necessary.
- Data Acquisition:
 - Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[3]
 - ¹H NMR: Acquire a proton spectrum to identify the chemical shifts, integration, and multiplicity (splitting patterns) of all hydrogen atoms.
 - ¹³C NMR: Acquire a carbon spectrum (typically proton-decoupled) to identify the chemical shifts of all unique carbon atoms.
 - 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H coupling networks, identifying adjacent protons within the molecular structure.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded ¹H-¹³C pairs, assigning protons to their attached carbons.
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).



- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate ¹H signals and analyze splitting patterns to deduce neighboring proton environments.
- Correlate 2D data to build molecular fragments and connect them to determine the final covalent structure.

Mass Spectrometry (MS)

Mass spectrometry provides precise mass information, which is used to determine the elemental composition and confirm the molecular weight of a compound.

Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation:
 - Prepare a dilute solution of (S)-Rolipram (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source, typically Electrospray Ionization (ESI).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
 - The expected exact mass for [C16H21NO3+H]+ is approximately 276.1594.
- Data Analysis:
 - Determine the accurate mass of the molecular ion peak.
 - Use the accurate mass to calculate the elemental formula, which should confirm C₁₆H₂₁NO₃.



 If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to provide further structural confirmation.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a molecule, providing definitive proof of absolute stereochemistry.[16] [17] The crystal structure of human PDE4D complexed with Rolipram has been solved, revealing the precise binding interactions and confirming its molecular geometry.[18]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystallization:

 Grow single crystals of (S)-Rolipram suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may be screened to find optimal conditions.

Data Collection:

- Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern over a range of orientations.

Structure Solution and Refinement:

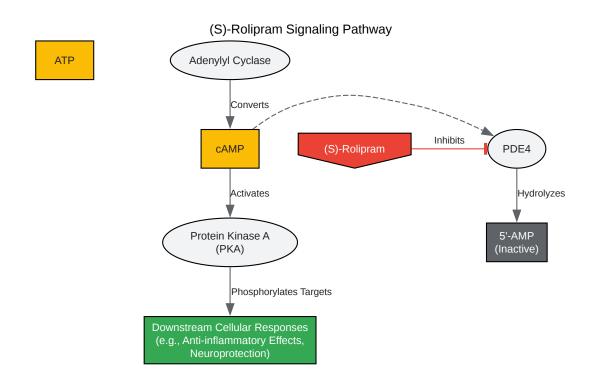
- Process the diffraction data to determine unit cell parameters and reflection intensities.
- Solve the phase problem using direct methods or other suitable techniques to generate an initial electron density map.
- Build an atomic model into the electron density map.



Refine the model computationally against the experimental data to optimize atomic
positions, and thermal parameters, resulting in a final, highly accurate 3D structure. The
refinement process confirms bond lengths, bond angles, and the absolute configuration of
the chiral center.

Mechanism of Action and Signaling Pathway

(S)-Rolipram functions as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme primarily responsible for the hydrolysis and inactivation of cAMP.[1][19] By blocking PDE4, Rolipram leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream signaling cascades, most notably through Protein Kinase A (PKA), which in turn modulates the transcription of various genes and cellular processes, leading to anti-inflammatory and neuroprotective effects.[20]





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Inhibition of PDE4 by **(S)-Rolipram** leads to cAMP accumulation.

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